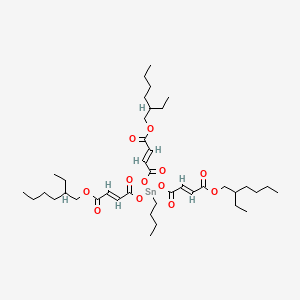

2-Ethylhexyl 6-butyl-14-ethyl-6-((4-((2-ethylhexyl)oxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate

Description

This organotin compound features a complex structure with:

- A 2-ethylhexyl ester group at the terminal position.

- A stannaoctadeca core containing tin (Sn) coordinated within a polyether-dienoate framework.

- Multiple oxygen-rich functional groups, including 1,4-dioxobut-2-enyl and trioxo/trioxa moieties.

- Substituents such as butyl and ethyl groups, contributing to steric bulk and hydrophobicity.

Organotin compounds are historically associated with biocidal properties but face regulatory restrictions due to toxicity concerns .

Properties

CAS No. |

37074-33-2 |

|---|---|

Molecular Formula |

C40H66O12Sn |

Molecular Weight |

857.7 g/mol |

IUPAC Name |

4-O-[butyl-bis[[(E)-4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy]stannyl] 1-O-(2-ethylhexyl) (E)-but-2-enedioate |

InChI |

InChI=1S/3C12H20O4.C4H9.Sn/c3*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-3-4-2;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3/b3*8-7+;; |

InChI Key |

VMAPEMHOENECMC-YCLPLZAJSA-K |

Isomeric SMILES |

CCCCC(COC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCC)CC |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 536.96 g/mol |

| Solubility | Slightly soluble in water |

| Appearance | Yellow oil |

| Flash Point | >200 °F |

The biological activity of this compound primarily stems from its organotin component. Organotin compounds are known to interact with cellular membranes and can disrupt cellular processes. The specific mechanisms include:

- Cell Membrane Disruption : Organotins can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can induce oxidative stress by generating ROS, which can lead to cell damage and apoptosis.

Case Studies

-

Cytotoxicity in Cancer Cells :

A study investigated the cytotoxic effects of various organotin compounds, including derivatives similar to the target compound, on cancer cell lines such as HeLa and MCF-7. Results indicated significant cell death at micromolar concentrations, suggesting potential use in cancer therapy. -

Reproductive Toxicity :

Research has shown that certain organotin compounds can disrupt endocrine functions. A study focusing on reproductive health hazards identified that exposure to similar compounds resulted in decreased fertility rates in animal models. -

Neurotoxicity Assessment :

A neurotoxicity study assessed the effects of organotin compounds on neuronal cells. The results indicated that exposure led to increased apoptosis and neuroinflammation, raising concerns about environmental exposure risks.

Table 2: Summary of Biological Effects

| Study Type | Cell Type | Main Findings |

|---|---|---|

| Cytotoxicity | HeLa, MCF-7 | Significant cell death at micromolar levels |

| Reproductive Health | Animal Models | Decreased fertility rates |

| Neurotoxicity | Neuronal Cells | Increased apoptosis and inflammation |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key analogs identified from evidence include:

Key Observations :

- The Sn atom in all analogs likely contributes to thermal stability and catalytic activity but raises toxicity concerns, as seen in Safety Data Sheets (SDS) for related compounds .

- Variations in alkyl chain length (e.g., octyl vs. dodecyl) influence molecular weight and melting points, though exact data for the target compound are unavailable.

Physicochemical and Toxicological Properties

Stability and Reactivity:

- Organotin compounds are generally stable under anhydrous conditions but hydrolyze in acidic or aqueous environments, releasing toxic tin species .

- The 1,4-dioxobut-2-enyl moiety may undergo Michael addition reactions, a feature exploited in polymer chemistry for crosslinking .

Toxicity:

- Butyltin analogs are classified as hazardous under GHS, with risks of skin/eye irritation and environmental toxicity . The target compound’s larger ethylhexyl group may reduce acute toxicity due to lower bioavailability, but chronic effects remain unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.